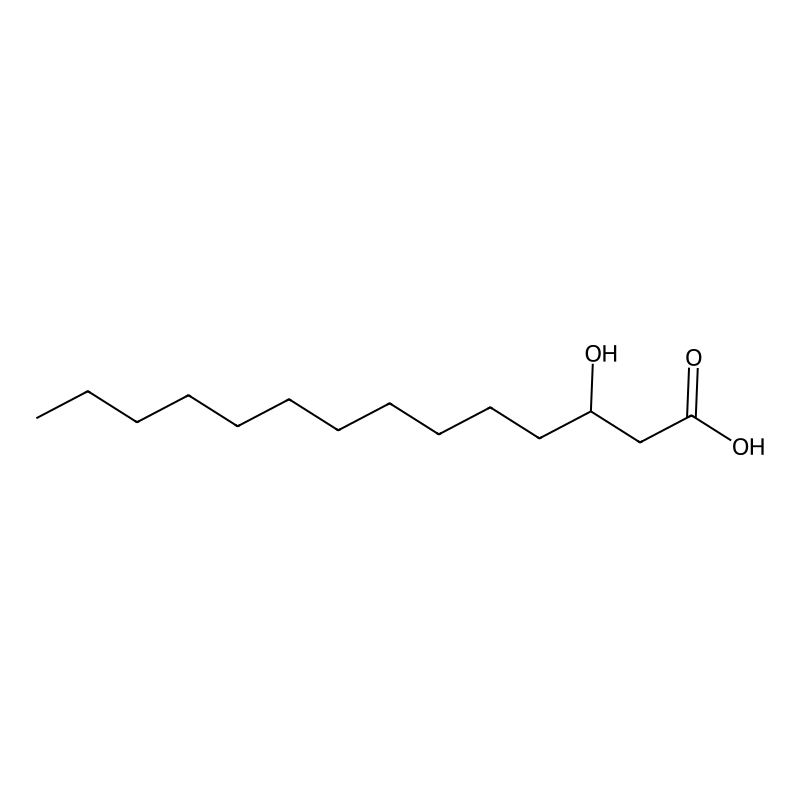3-Hydroxytetradecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-Hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a long-chain fatty acid characterized by a hydroxyl group located at the third carbon of a tetradecanoic acid backbone. Its chemical formula is , and it belongs to the class of organic compounds known as fatty acids, specifically long-chain fatty acids. These compounds typically feature an aliphatic tail containing between 13 and 21 carbon atoms. The compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications due to its unique properties .
Studying Cellular Function
- Inflammation and Insulin Resistance: Research suggests 3-HTA might play a part in the development of inflammation and insulin resistance. Studies have found elevated levels of 3-HTA in obese and diabetic individuals, potentially linking it to metabolic disorders .
Understanding Bacterial Activity
- Bacterial Metabolite: 3-HTA is identified as a metabolite produced by certain bacteria, including E. coli . This opens avenues for research on bacterial metabolism and its impact on human health.
Endotoxin and Lipid A Research
- Research Tool: Due to its structural similarity to certain components of bacterial cell walls (like endotoxin and Lipid A), 3-HTA serves as a research tool to understand the interaction between these molecules and the immune system . This knowledge can be crucial in developing treatments for bacterial infections.
- Esterification: It can react with alcohols to form esters. This reaction is catalyzed by acid catalysts and is reversible.
- Reduction: The carboxylic acid group can be reduced to an alcohol or a primary amine under suitable conditions.
- Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Additionally, it can be involved in enzymatic reactions, particularly in the context of fatty acid biosynthesis where it acts as an intermediate .
3-Hydroxytetradecanoic acid exhibits several biological activities:
- Antioxidant Properties: Studies have shown that this compound possesses antioxidant capabilities, which may help mitigate oxidative stress in biological systems .
- Enzyme Inhibition: It has been identified as an inhibitor of certain enzymes, including elastase and urease, which are implicated in various pathological conditions .
- Inflammatory Response Modulation: The compound is involved in inflammatory pathways, particularly through interactions with Toll-like receptors, which can lead to cytokine secretion and activation of inflammatory responses .
The synthesis of 3-hydroxytetradecanoic acid can be achieved through several methods:
- Biocatalytic Resolution: A notable method involves the use of porcine pancreas lipase for the enantioselective resolution of racemic methyl 3-hydroxytetradecanoate. This method yields optically pure enantiomers with high enantiomeric excess .
- Chemical Synthesis: Traditional synthetic routes may involve starting from simpler fatty acids or their derivatives, utilizing reagents that facilitate hydroxylation at the appropriate carbon position .
- Fatty Acid Synthase Pathway: In biological systems, this compound is produced via fatty acid synthase from 3-oxo-tetradecanoic acid through a series of enzymatic reactions .
3-Hydroxytetradecanoic acid has various applications:
- Pharmaceuticals: Due to its antioxidant and enzyme-inhibiting properties, it is being explored for potential use in drug formulations targeting oxidative stress-related diseases and inflammatory conditions.
- Cosmetics: Its moisturizing properties make it a candidate for inclusion in cosmetic formulations aimed at skin health.
- Nutraceuticals: The compound's health benefits may extend to dietary supplements designed to support metabolic health and reduce inflammation .
Recent studies have focused on the interactions of 3-hydroxytetradecanoic acid with various biological receptors and pathways:
- Toll-like Receptors: The compound interacts with Toll-like receptors, influencing immune responses and potentially modulating inflammatory pathways through signaling cascades involving MYD88 and NF-kappa-B activation .
- Cellular Mechanisms: Research indicates that it affects mitochondrial function by reducing membrane potential and altering cellular energy states, which could have implications for metabolic diseases .
Several compounds share structural similarities with 3-hydroxytetradecanoic acid. Below are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Myristic Acid | C14H28O2 | Saturated fatty acid; no hydroxyl group |
| 3-Hydroxydecanoic Acid | C10H20O3 | Shorter carbon chain; similar functional group |
| 2-Hydroxyhexadecanoic Acid | C16H32O3 | Longer carbon chain; different hydroxyl position |
| 12-Hydroxystearic Acid | C18H36O3 | Contains a longer chain; used in industrial applications |
Uniqueness
The uniqueness of 3-hydroxytetradecanoic acid lies in its specific hydroxyl placement at the third carbon atom, which contributes to its distinct biological activities and potential therapeutic applications. Unlike other similar compounds, its ability to modulate enzyme activity and influence inflammatory responses sets it apart in both research and application contexts.







